Kadsulignan H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsulignan H is a lignan compound isolated from the roots of the plant Kadsura coccinea. It is known for its inhibitory activity on nitric oxide (NO) production, making it a compound of interest in various scientific research fields . The chemical formula of this compound is C26H30O8, and it has a molecular weight of 470.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kadsulignan H involves several steps, including the use of various reagents and catalysts. One of the synthetic routes includes the use of V-Salen complex, TMSCN, and H3PO4 . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: . The extracted compound is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Kadsulignan H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitric oxide synthase inhibitors, oxidizing agents, and reducing agents . The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may lead to the formation of oxidized lignans, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Kadsulignan H has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex lignans .
Biology: In biological research, this compound is known for its inhibitory activity on nitric oxide production, which is significant in studying inflammatory responses and immune system functions .
Medicine: In medicine, this compound is being explored for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against various human tumor cell lines .
Industry: In the industrial sector, this compound is used in the development of bioactive compounds for pharmaceuticals and other applications .
Mechanism of Action
Kadsulignan H is unique compared to other lignans due to its specific inhibitory activity on nitric oxide production. Similar compounds include kadsulignan A, kadsulignan B, and kadsulignan M, which also exhibit various biological activities . this compound stands out for its potent inhibitory effects and potential therapeutic applications .
Comparison with Similar Compounds
- Kadsulignan A
- Kadsulignan B
- Kadsulignan M
- Kadsuphilin A
- Kadsuphilin B
Biological Activity
Kadsulignan H is a lignan compound derived from the roots of Kadsura coccinea, known for its diverse biological activities, particularly its inhibitory effects on nitric oxide (NO) production. This article explores the biological activity of this compound, including its mechanisms, cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.
Overview of this compound
Chemical Structure and Properties
this compound is classified as a dibenzocyclooctadiene lignan. Its synthesis involves complex chemical reactions, including the use of catalysts and various reagents. The compound has shown promise in medicinal chemistry due to its unique structural properties that contribute to its biological activities.
Biological Significance
this compound has been studied for its role in modulating inflammatory responses and its potential anticancer properties. The compound's ability to inhibit NO production is particularly significant, as excessive NO is associated with various inflammatory diseases.
This compound primarily acts by inhibiting the production of nitric oxide in cells. This mechanism is crucial in understanding its anti-inflammatory properties:
- Inhibition of NO Production : this compound has been shown to inhibit NO production in BV-2 microglial cells with an IC50 value of 14.1 μM . This inhibition can help mitigate inflammatory responses in various biological systems.
- Cytotoxic Effects : In vitro studies indicate that this compound exhibits cytotoxic effects against several human tumor cell lines, including leukemia P-388 cells, with IC50 values reported at 40 µg/mL .
Anti-Inflammatory Activity
Research indicates that this compound's inhibition of NO production contributes to its anti-inflammatory effects. This property makes it a candidate for further investigation in treating conditions characterized by chronic inflammation.
Cytotoxicity and Anticancer Potential
This compound has demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
P-388 Leukemia | 40 |
HT-29 Colon Cancer | <1 |
A549 Lung Cancer | <1 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Case Studies and Research Findings
- Inhibition of Nitric Oxide Production : A study conducted on BV-2 cells highlighted the efficacy of this compound in reducing NO levels, which is critical in neuroinflammatory conditions .
- Cytotoxicity Assessment : In a comparative study, this compound was tested alongside other lignans, revealing significant cytotoxicity against human tumor cell lines with varying IC50 values, indicating its potential as an anticancer agent .
- Toxicological Evaluation : Using zebrafish embryos as a model organism, researchers evaluated the developmental toxicity of various compounds from Kadsura species, including this compound. The results demonstrated that while some compounds caused edema and decreased heart rates in embryos, this compound exhibited a safer profile .
Properties
Molecular Formula |
C26H30O8 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] butanoate |
InChI |
InChI=1S/C26H30O8/c1-6-7-19(27)34-21-14(3)13(2)8-15-9-17(29-4)23(30-5)25(28)26(15)11-31-24-20(26)16(21)10-18-22(24)33-12-32-18/h9-10,13-14,21H,6-8,11-12H2,1-5H3/t13-,14-,21-,26+/m1/s1 |
InChI Key |
KYPYUTUECVZWHD-WGUADZDVSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CCCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.